molecular formula C7H8N2O2 B030703 2-Methyl-4-nitroaniline CAS No. 99-52-5

2-Methyl-4-nitroaniline

Cat. No.: B030703
CAS No.: 99-52-5
M. Wt: 152.15 g/mol
InChI Key: XTTIQGSLJBWVIV-UHFFFAOYSA-N
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Description

2-Methyl-4-nitroaniline (MNA, C₇H₈N₂O₂) is a nitroaromatic compound widely used as an intermediate in azo dye synthesis and valued for its exceptional nonlinear optical (NLO) properties. Its molecular structure features an electron-donating methyl group and an electron-withdrawing nitro group in para and ortho positions, respectively, creating a strong push-pull electronic configuration. This arrangement enables high hyperpolarizability, making MNA a benchmark material for second harmonic generation (SHG) and terahertz wave applications . MNA crystallizes in a non-centrosymmetric space group, a prerequisite for NLO activity, and exhibits a large piezoelectric coefficient (d = 13.8 × 10⁻¹² C/N), the highest reported for organic crystals . However, MNA is hepatotoxic at high oral doses, a critical consideration in industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitroaniline typically involves the nitration of o-toluidine. The process begins with the protection of the amino group in o-toluidine using acetic anhydride to form an acetamide derivative. This intermediate is then nitrated using concentrated nitric acid to introduce the nitro group at the para position. Finally, the acetamide group is hydrolyzed using sulfuric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of ortho-toluidine as the starting material, which undergoes acylation, nitration, and hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

Scientific Research Applications

Nonlinear Optical Applications

MNA is recognized for its nonlinear optical (NLO) properties, making it valuable in the development of optical materials. Its high second harmonic generation (SHG) efficiency allows it to be used in various photonic applications.

Key Findings:

  • Electro-Optical Effects : MNA derivatives, such as N-benzyl-2-methyl-4-nitroaniline (BNA), have been studied for their enhanced electro-optical capabilities. BNA demonstrates a high NLO coefficient of approximately 234 ± 31 pm/V, significantly outperforming other organic materials . This property is attributed to its molecular structure that facilitates efficient charge transfer.
  • Phase Matching : BNA exhibits phase matching conditions that are 300 times more efficient than standard urea, indicating its potential for use in frequency conversion processes in laser technologies .

Data Table: Nonlinear Optical Properties of MNA Derivatives

CompoundSHG EfficiencyNLO Coefficient (pm/V)Phase Matching Efficiency
2-Methyl-4-nitroanilineModerateNot specifiedNot specified
N-benzyl-2-methyl-4-nitroanilineHigh234 ± 31300 times higher than urea

Electro-Optical Devices

The incorporation of MNA into liquid crystal (LC) mixtures has shown promising results in enhancing the performance of electro-optical devices.

Case Study: BNA-Doped Liquid Crystals

  • Experimental Setup : A study demonstrated that doping LCs with BNA resulted in a fivefold decrease in fall time compared to pure LC cells. This improvement is due to reduced viscosity and threshold voltage .
  • Mechanism : The spontaneous polarization electric field generated by BNA contributes to faster response times, making it suitable for high-speed display technologies.

Chemical Synthesis and Pharmaceutical Applications

MNA serves as a precursor in the synthesis of various chemical compounds, particularly in the pharmaceutical industry.

Synthesis Routes

  • MNA can be synthesized through nitration of 2-methylaniline followed by purification processes. This route is essential for producing drugs and other bioactive compounds .

Pharmaceutical Relevance

  • Compounds derived from MNA are studied for their potential therapeutic effects, including anti-inflammatory and analgesic properties. Research indicates that modifications to the nitroaniline structure can enhance biological activity .

Material Science

MNA is also utilized in creating advanced materials with specific properties.

Electrospun Nanofibers

  • Research has shown that incorporating MNA into electrospun nanofibers enhances their piezoelectric properties, leading to applications in sensors and energy harvesting devices .

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitroaniline involves its interaction with biological molecules through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The compound can also participate in nucleophilic substitution reactions, affecting cellular pathways and molecular targets .

Comparison with Similar Compounds

Structural and Electronic Properties

MNA vs. m-Nitroaniline (m-NA)

  • Structure : MNA has a methyl group at the 2-position and nitro at 4-position, while m-NA lacks the methyl group (nitro at 3-position).
  • Crystal Packing: MNA forms head-to-tail chains stabilized by N-H···O and C-H···O interactions, resulting in non-polar layers. In contrast, m-NA adopts head-to-head assemblies, leading to different dielectric properties .
  • Hyperpolarizability : MNA’s hyperpolarizability (β) is ~40% higher than m-NA due to enhanced intramolecular charge transfer from the methyl group .

MNA vs. Para-Nitroaniline (PNA)

  • Alkylation at the amino group (e.g., in N-methyl-4-nitroaniline, HMNA) increases β by 15–20% compared to PNA .
  • Solvent Effects : Solvents with higher dielectric constants (e.g., DMSO) amplify NLO responses in both compounds, but MNA retains superior SHG efficiency due to its optimized molecular geometry .

MNA vs. N-Benzyl-2-Methyl-4-Nitroaniline (BNA)

  • Substituent Impact : BNA replaces MNA’s methyl with a benzyl group, further extending π-conjugation. This modification increases its SHG coefficient (d₃₃₃ = 234 pm/V) to ~4× that of MNA, making BNA suitable for terahertz applications .
  • Crystal Growth : BNA’s bulkier structure complicates crystal growth compared to MNA, limiting its industrial scalability .

MNA vs. 3-Methyl-4-Nitropyridine N-Oxide (POM)

  • Electronic Competition : POM’s N-oxide and nitro groups compete for electron withdrawal, reducing its dipole moment. MNA’s unidirectional charge transfer results in higher β (250 × 10⁻³⁰ esu vs. POM’s 180 × 10⁻³⁰ esu) .
  • Thermal Stability : POM exhibits lower thermal conductivity (0.52 W/m·K) than MNA, making it less suitable for high-power NLO devices .

Nonlinear Optical Performance

Compound SHG Coefficient (pm/V) Hyperpolarizability (β, 10⁻³⁰ esu) Piezoelectric Coefficient (d, 10⁻¹² C/N)
MNA 56 (d₁₁) 250 13.8
m-NA 12 (d₁₁) 170 N/A
BNA 234 (d₃₃₃) 480 (estimated) N/A
POM 18 (d₁₁) 180 N/A
LiNbO₃ (inorganic) 16 (d₃₃) N/A 6

MNA outperforms inorganic benchmarks like LiNbO₃ in SHG efficiency (3.5× higher) and piezoelectric response (2.3× higher) . Its balance of performance and processability makes it preferable to more specialized but less stable organics like BNA.

Toxicity and Environmental Impact

  • MNA : Oral exposure in rodents caused significant hepatotoxicity at 500 mg/kg/day, linked to nitro group reduction and reactive metabolite formation .
  • Comparisons: Limited data exist for m-NA and PNA, but nitroanilines generally exhibit moderate to high toxicity due to aromatic amine metabolites. MNA’s methyl group may slow metabolic degradation, increasing bioaccumulation risk .

Biological Activity

2-Methyl-4-nitroaniline (MNA) is an organic compound that serves as an intermediate in the synthesis of azo dyes. Its biological activity has been a subject of research due to its potential toxicological effects, particularly concerning hepatotoxicity, reproductive toxicity, and mutagenicity. This article reviews the current understanding of MNA's biological activity, supported by various studies and data.

Chemical Structure and Properties

MNA is characterized by its nitro and amino functional groups, which contribute to its reactivity and biological interactions. The chemical structure can be represented as follows:

C7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2

Hepatotoxicity

Recent studies have highlighted MNA's hepatotoxic effects. A study conducted on Wistar rats revealed significant liver function abnormalities after a 90-day exposure to MNA. The research indicated that MNA binds to the PPARγ receptor, suggesting a potential mechanism for its hepatotoxicity. Key findings include:

  • Increased PPARγ mRNA levels : Indicating possible upregulation linked to liver dysfunction.
  • Histopathological changes : Observed in liver tissues post-exposure.
  • Benchmark Dose Lower Limit (BMDL) : Established at 1.503 mg/kg for male Wistar rats, providing a safety threshold for exposure .

Reproductive Toxicity

MNA has also been associated with reproductive toxicity. In studies involving HSD rats, exposure during gestation resulted in adverse effects on both pregnant rats and their offspring. Notable outcomes included:

  • Contact hypersensitivity : Induced in humans upon exposure.
  • Developmental impacts : Observed in F1 offspring during critical developmental windows.
  • Genotoxicity assessments : Conducted using micronucleus and comet assays, indicating potential DNA damage .

Mutagenicity

The mutagenic potential of MNA has been established through various bacterial assays. It has been shown to induce mutations dependent on metabolic activation enzymes. Key points include:

  • Correlation with nitro group position : The presence of nitro groups in specific positions enhances mutagenic activity.
  • Carcinogenic metabolites : Such as 2-amino-5-nitrophenol, have been identified as carcinogenic in animal models .

Case Study 1: Hepatotoxic Mechanisms

A comprehensive study focused on the mechanisms underlying MNA's hepatotoxicity utilized ProTox-II predictions and in vivo evaluations. The following parameters were assessed:

ParameterResult
Serum Biochemical IndexesAbnormal liver function indicators
Histopathological ObservationsSignificant liver damage
PPARγ ExpressionIncreased levels indicating inflammation

This study underscores the importance of understanding the mechanistic pathways involved in MNA-induced liver toxicity .

Case Study 2: Reproductive Effects

In another significant study assessing reproductive toxicity, B6C3F1/N mice were exposed to varying concentrations of MNA over a 14-day period. The findings included:

Concentration (ppm)Observed Effects
0Control group
650Mild histopathological changes
10,000Severe necrosis in cardiac and skeletal muscles

The results demonstrated a clear dose-response relationship regarding MNA's toxicity .

Q & A

Basic Research Questions

Q. What are the key structural features of MNA contributing to its nonlinear optical (NLO) properties?

The NLO activity of MNA arises from its donor-acceptor molecular architecture: the electron-donating amino group (-NH₂) and electron-withdrawing nitro group (-NO₂) create a conjugated π-system with a large hyperpolarizability. The alignment of molecular dipoles in non-centrosymmetric crystal structures (e.g., polar monoclinic packing) further enhances macroscopic second-order susceptibility (χ⁽²⁾). Crystallographic studies reveal that the methyl group sterically enforces this alignment, reducing symmetry and enabling phase-matched second harmonic generation (SHG) .

Q. How can MNA be incorporated into polymer matrices for optical applications?

MNA is embedded into biocompatible polymers like poly(l-lactic acid) (PLLA) or polycaprolactone (PCL) via electrospinning. Key parameters include:

  • Solution preparation : A 1:1 weight ratio of MNA to polymer in solvents like chloroform.
  • Electrospinning conditions : Voltage (15–25 kV), needle-to-collector distance (10–20 cm), and flow rate (0.5–2 mL/h) to optimize fiber alignment and MNA crystallinity. Polarized SHG microscopy confirms uniaxial molecular alignment within fibers, mimicking single-crystal behavior .

Q. What spectroscopic methods are used to probe MNA’s electronic structure?

UV-Vis absorption spectroscopy identifies charge-transfer transitions between the amino and nitro groups (~400 nm in ethanol). Steady-state fluorescence quenching experiments (e.g., using pyrene derivatives) quantify electron-withdrawing effects of nitroanilines like MNA in solvents such as toluene or 1,4-dioxane. Solvatochromic shifts correlate with solvent polarity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How do crystal field effects modulate MNA’s molecular dipole moment?

X-ray charge density analysis combined with Hartree-Fock calculations demonstrates that the crystal field enhances the in-crystal dipole moment by ~30% compared to the isolated molecule. This arises from intermolecular interactions (e.g., weak C-H···O hydrogen bonds) polarizing the electron density. Ab initio simulations with applied electric fields (mimicking the crystal environment) reproduce experimental dipole enhancements .

Q. How to resolve discrepancies between theoretical and experimental nonlinear susceptibility (χ⁽²⁾) values in MNA?

Dispersion studies using tunable lasers (0.2–2 μm) via dc-induced SHG in liquid solutions reveal solvent-mediated dipole interactions. For example, solvent polarity alters local field corrections, necessitating Clausius-Mossotti factor adjustments in quantum-mechanical models. Agreement with theory requires inclusion of solvent-molecule charge correlation effects .

Q. What methods characterize new polymorphs of MNA, and how do they affect NLO performance?

Single-crystal X-ray diffraction identifies polymorphic variations (e.g., non-centrosymmetric vs. centrosymmetric packing). SHG efficiency measurements (e.g., Kurtz-Perry powder method) quantify phase-matching capabilities. A newly reported polymorph (1992) showed a 20% higher SHG intensity than the conventional form, attributed to improved dipole alignment .

Q. How do hydrogen-bonding patterns in MNA salts influence their NLO properties?

Structural analysis of MNA salts (e.g., with HSO₄⁻ or I₃⁻) via X-ray crystallography and Hirshfeld surface analysis reveals:

  • Hydrogen-bond networks : N-H···O and N-H···X (X = halide) interactions create 1D/2D frameworks, stabilizing non-centrosymmetric arrangements.
  • Vibrational shifts : IR/Raman spectroscopy shows νₛ(NO₂) frequencies correlate with hydrogen-bond strength, affecting electron delocalization and χ⁽²⁾ .

Q. How to measure anisotropic refractive indices in MNA crystals for electro-optics?

Ellipsometry on single-crystal thin films (500–1100 nm range) determines principal refractive indices (n_x, n_y, n_z). MNA exhibits birefringence (Δn ≈ 0.2) due to the alignment of the molecular dipole along the polar axis. This anisotropy is critical for phase-matching in electro-optic modulators .

Q. Methodological Tables

Table 1: Electrospinning Parameters for MNA-PLLA Nanofibers

ParameterOptimal RangeImpact on Fiber Properties
Voltage15–25 kVEnhances fiber alignment
Flow Rate0.5–2 mL/hControls fiber diameter (~200 nm)
Polymer Ratio1:1 (MNA:PLLA)Maximizes SHG efficiency

Table 2: Key Crystallographic Data for MNA Polymorphs

PolymorphSpace GroupSHG Efficiency (vs. KDP)Dipole Alignment
ConventionalP2₁100× KDPUniaxial
New (1992)Pna2₁120× KDPEnhanced tilt

Properties

IUPAC Name

2-methyl-4-nitroaniline
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InChI

InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3
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InChI Key

XTTIQGSLJBWVIV-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N
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Molecular Formula

C7H8N2O2
Record name 2-METHYL-4-NITROANILINE
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DSSTOX Substance ID

DTXSID3025629
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Molecular Weight

152.15 g/mol
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Physical Description

2-methyl-4-nitroaniline appears as yellow needles or mustard yellow powder. (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

1.1586 at 284 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

99-52-5
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Melting Point

268 to 271 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Analogously to Example 7a), from 50 g. 2-methyl-4-nitroaniline is prepared 81.3 g. (88% of theory) N-benzyloxycarbonyl-2-methyl-4-nitroaniline which is reduced with sodium dithionite to give 44 g. 4-benzyloxycarbonylamido-3-methylaniline; m.p. 60°-62° C.
Quantity
0 (± 1) mol
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Reaction Step One
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[Compound]
Name
4-benzyloxycarbonylamido-3-methylaniline
Quantity
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

2-Methyl-4-nitroaniline
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